1-(2-Fluoroethyl)-2-nitroimidazole
Description
Structure
3D Structure
Properties
CAS No. |
104613-88-9 |
|---|---|
Molecular Formula |
C5H6FN3O2 |
Molecular Weight |
159.12 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2-nitroimidazole |
InChI |
InChI=1S/C5H6FN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2 |
InChI Key |
FFFKRGOPUSSLNU-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCF |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCF |
Other CAS No. |
104613-88-9 |
Synonyms |
1-(2-fluoroethyl)-2-nitroimidazole 1-FENIM |
Origin of Product |
United States |
The Synthesis and Chemical Profile of 1 2 Fluoroethyl 2 Nitroimidazole
The synthesis of 1-(2-Fluoroethyl)-2-nitroimidazole can be achieved through a multi-step process starting from commercially available 2-nitroimidazole (B3424786). A common synthetic route involves the N-alkylation of 2-nitroimidazole with a suitable 2-fluoroethylating agent. For instance, one method involves reacting 2-nitroimidazole with a compound like (2-bromoethoxy)(tert-butyl)dimethylsilane, followed by further chemical modifications to introduce the fluoroethyl group. nih.gov Another approach could involve the reaction of 2-nitroimidazole with a fluoroacetyl-containing compound. nih.gov
The chemical structure of this compound is characterized by a central imidazole (B134444) ring, a nitro group at the 2-position, and a 2-fluoroethyl group attached to one of the nitrogen atoms of the imidazole ring.
Table 1: Key Chemical Identifiers and Properties
| Property | Value |
| Chemical Formula | C5H6FN3O2 |
| IUPAC Name | 1-(2-fluoroethyl)-2-nitro-1H-imidazole |
| Molecular Weight | 159.12 g/mol |
| General Class | 2-Nitroimidazole derivative |
Mechanism of Action: the Role of Bioreduction
The biological activity of 2-nitroimidazole (B3424786) derivatives like 1-(2-Fluoroethyl)-2-nitroimidazole is intrinsically linked to the process of bioreduction. nih.gov These compounds are essentially prodrugs that are selectively activated in hypoxic environments. wikipedia.org
Under normal oxygen conditions (normoxia), the nitro group of the imidazole (B134444) ring can undergo a one-electron reduction by cellular nitroreductases to form a nitroradical anion. nih.gov In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, a process known as "futile cycling," which prevents the accumulation of toxic metabolites in healthy, well-oxygenated tissues. nih.gov
However, in hypoxic cells, the lower oxygen concentration allows the nitroradical anion to undergo further reduction. nih.gov This leads to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species. mdpi.com These reactive species can then covalently bind to and damage cellular macromolecules, including DNA and proteins, ultimately leading to cell death. nih.govmdpi.com This selective trapping and activation within hypoxic cells is the cornerstone of their therapeutic potential. sigmaaldrich.com
Research Findings and Data
The following table summarizes key research findings related to fluorinated 2-nitroimidazole (B3424786) derivatives, providing a snapshot of their investigated properties and applications.
Table 2: Summary of Research Findings for Fluorinated 2-Nitroimidazole Derivatives
| Research Area | Key Findings |
| Hypoxia-Selective Cytotoxicity | 2-nitroimidazole derivatives demonstrate preferential cytotoxicity towards hypoxic cancer cells. nih.gov The mechanism involves bioreductive activation leading to the formation of reactive species that damage cellular macromolecules. nih.govmdpi.com |
| Radiosensitization | Fluorinated 2-nitroimidazoles have shown in vitro radiosensitizing activity comparable to or exceeding that of misonidazole. nih.gov The efficiency of radiosensitization is linked to the electron-affinic nature of the nitroimidazole core. nih.gov |
| Hypoxia Imaging | ¹⁸F-labeled fluoroethyl nitroimidazole derivatives have been developed as PET tracers for imaging tumor hypoxia. frontiersin.org Some of these tracers exhibit favorable pharmacokinetics, including rapid clearance from normoxic tissues, leading to high-quality images. frontiersin.orgnih.gov |
| Antimicrobial Activity | The broader class of nitroimidazoles exhibits potent activity against anaerobic bacteria and parasites through reductive activation. nih.govscite.ai Specific research on the antimicrobial properties of 1-(2-Fluoroethyl)-2-nitroimidazole is less extensive but remains a potential area of exploration. |
Conclusion
Chemical Synthesis Pathways for the Nitroimidazole Core
The 2-nitroimidazole (B3424786) scaffold is the foundational chemical entity for a class of compounds used as bioreductive drugs and hypoxia-imaging agents. Its synthesis has been a subject of study since the discovery of Azomycin (2-nitroimidazole) as a natural product in 1953.
Historically, the synthesis of 2-nitroimidazole was challenging, often leading to the formation of 4- or 5-nitroimidazole regioisomers. A foundational method, developed in 1965, involved a two-step process starting from 2-aminoimidazole: diazotization followed by nitration. Another significant route begins with imidazole (B134444), which is first protected to form N-trityl imidazole before subsequent nitration steps.
A common and more direct laboratory-scale synthesis starts with commercially available 2-nitroimidazole, which serves as the building block for more complex derivatives. For many analogs, the synthesis involves the N-alkylation of the 2-nitroimidazole ring. However, for the synthesis of the core itself, methods have been optimized over the years. One improved method for synthesizing 2-nitroimidazole derivatives involves the nitration of a 2-aminoimidazole ester intermediate. Researchers found that using a saturated aqueous solution of sodium nitrite (B80452) (NaNO₂) and increasing the volume of acetic acid in the reaction mixture improved yields, particularly on moderate (2-5 g) scales, compared to previously reported procedures.
This optimization is crucial as many bioreductive prodrugs and diagnostic agents are built upon this core structure. For instance, the synthesis of the anticancer drug Evofosfamide (B1684547) (TH-302) relies on an efficiently produced 2-nitroimidazole intermediate.
Approaches for the Introduction of the Fluoroethyl Group
Once the 2-nitroimidazole core is obtained, the next critical step is the introduction of the fluoroethyl group at the N-1 position of the imidazole ring. This is typically achieved through N-alkylation.
A general strategy involves reacting 2-nitroimidazole with a suitable two-carbon electrophile bearing a leaving group that can be displaced by the imidazole nitrogen. To create the non-radioactive ("cold") standard of this compound, one might use 1-fluoro-2-bromoethane or a similar reagent.
However, for the purpose of creating precursors for radiosynthesis, a common approach is to introduce a 2-hydroxyethyl group first, which can then be modified for subsequent radiofluorination. For example, 2-nitroimidazole can be reacted with 2-bromoethanol (B42945) or ethylene (B1197577) oxide. The resulting alcohol, 1-(2-hydroxyethyl)-2-nitroimidazole, serves as a versatile intermediate. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or mesylate, creating the direct precursor for the final ¹⁸F-labeling step.
In one specific synthesis of a related analog, N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([¹⁸F]FBNA), the synthesis started by reacting 2-nitroimidazole with ethyl-2-bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724). This demonstrates the general applicability of N-alkylation with various functionalized ethylating agents to build diverse nitroimidazole-based structures.
Radiosynthesis Techniques for ¹⁸F-Labeled this compound Derivatives
The radiosynthesis of [¹⁸F]FETNIM and its analogs is a specialized field that leverages the unique properties of the fluorine-18 (B77423) (¹⁸F) isotope. With a convenient half-life of 109.8 minutes and low positron energy (635 keV), ¹⁸F is ideal for PET imaging. The synthesis must be rapid, efficient, and often automated to handle the high levels of radioactivity and ensure product purity.
The most common method for introducing ¹⁸F into organic molecules is through nucleophilic substitution. This involves reacting a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, triflate, or a halogen) with cyclotron-produced [¹⁸F]fluoride ion.
For [¹⁸F]FETNIM and similar compounds, the strategy involves the radiofluorination of a tosylated or mesylated precursor. The reaction typically employs [¹⁸F]F⁻ activated by a phase-transfer catalyst, such as a potassium/Kryptofix 2.2.2 (K₂₂₂) complex, or a tetra-alkyl ammonium (B1175870) salt. The reaction is usually carried out in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to facilitate the substitution.
The general reaction scheme is as follows:
Precursor: 1-(2-Tosyloxyethyl)-2-nitroimidazole
Reagent: K[¹⁸F]F/K₂₂₂ complex
Solvent: Acetonitrile or DMSO
Condition: Heat
This nucleophilic displacement of the tosylate group by [¹⁸F]fluoride yields the desired [¹⁸F]FETNIM. The efficiency of these Sₙ2 reactions is critical for achieving high radiochemical yields before the ¹⁸F decays significantly.
The success of the radiosynthesis heavily depends on the design and purity of the precursor molecule. For [¹⁸F]FETNIM, the standard precursor is 1-(2-tosyloxyethyl)-2-nitroimidazole or its mesylate analog. The synthesis of this precursor starts with the N-alkylation of 2-nitroimidazole with ethylene glycol, followed by tosylation of the resulting alcohol.
In a broader context of 2-nitroimidazole radiotracers, various precursors have been developed. For example, the synthesis of [¹⁸F]FMISO (Fluoromisonidazole) often uses 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulphonyl-propanediol (NITTP) as the precursor. After fluorination, a deprotection step is required to remove the tetrahydropyranyl (THP) group.
For other analogs, bromo-substituted precursors are used. For instance, the synthesis of [¹⁸F]NEFA involved a bromo-acetamide precursor, which was radiolabeled with [¹⁸F]F⁻/18-crown-6/KHCO₃ in DMSO. The choice of leaving group and any necessary protecting groups is a key consideration in precursor design to ensure high labeling efficiency and ease of purification.
Table 1: Examples of Precursors for ¹⁸F-Labeled Nitroimidazoles
| Radiotracer | Precursor Name | Leaving Group | Reference |
| [¹⁸F]FETNIM | 1-(2-Tosyloxyethyl)-2-nitroimidazole | Tosylate | |
| [¹⁸F]FMISO | 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulphonyl-propanediol (NITTP) | Tosylate | |
| [¹⁸F]NEFA | N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-2-bromoacetamide | Bromide | |
| Al¹⁸F-NOTA-NI | 2-[4-(carboxymethyl)-7-[2-(2-(2-nitro-1H-imidazol-1-yl)acetamido)ethyl]-1,4,7-triazanonan-1-yl]acetic acid (NOTA-NI) | N/A (Chelation) | , |
Given the short half-life of ¹⁸F and the need to minimize radiation exposure to personnel, the automation of radiosynthesis is standard practice for clinical production and increasingly common in research. Automated synthesis modules, such as those from GE FASTlab™ or Sumitomo, provide a controlled and reproducible environment for the entire process, from the activation of [¹⁸F]fluoride to the final purification of the radiotracer.
The automated synthesis of a radiotracer like [¹⁸F]FETNIM typically involves a pre-loaded cassette containing all the necessary reagents and solid-phase extraction (SPE) cartridges for purification. The process generally includes:
Trapping of aqueous [¹⁸F]fluoride on an anion-exchange cartridge.
Elution of [¹⁸F]fluoride into the reactor vessel with a solution of K₂CO₃ and Kryptofix 2.2.2.
Azeotropic drying of the [¹⁸F]fluoride complex.
Addition of the precursor solution (e.g., 1-(2-tosyloxyethyl)-2-nitroimidazole in acetonitrile).
Heating the reaction mixture for a set time (e.g., 10-20 minutes).
Purification of the crude product, often using a sequence of SPE cartridges (e.g., Alumina N, C18) or semi-preparative HPLC to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts.
Fully automated systems for various ¹⁸F-radiopharmaceuticals have been developed, demonstrating reliable production with high radiochemical purity (≥98%) and yields suitable for multi-patient doses. The development of such automated procedures is crucial for the widespread clinical application of agents like [¹⁸F]FETNIM.
Mechanistic Principles of 2-Nitroimidazole Bioactivity in Research: A Focus on this compound
The bioactivity of 2-nitroimidazole compounds, particularly their selective effects in hypoxic environments, is a subject of intense research. These compounds, including this compound, known in its radiolabeled form as [¹⁸F]FETNIM, operate on a principle of bioreductive activation. This process makes them valuable tools for both imaging and therapeutic research aimed at oxygen-deficient cells, which are a hallmark of solid tumors.
Advanced Analytical Methodologies in Nitroimidazole Research
Chromatographic Techniques (e.g., HPLC, LC/MS) for Compound Analysis and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), are indispensable tools for the analysis and purity assessment of 1-(2-Fluoroethyl)-2-nitroimidazole. These techniques separate the compound from impurities and metabolites, allowing for its accurate identification and quantification.
HPLC is widely used to determine the radiochemical purity of labeled nitroimidazole derivatives. nih.govnih.gov For instance, the purity of tracers like [¹⁸F]NEFA and [¹⁸F]NEFT was confirmed to be greater than 95% using HPLC. nih.gov The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. A common setup involves a C18 reversed-phase column with a mobile phase consisting of a water/acetonitrile (B52724) mixture, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.govusda.gov
LC/MS and its more sensitive iteration, LC-MS/MS, combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is highly effective for identifying the parent drug and its metabolites in complex biological matrices such as plasma and urine. nih.goviaea.org For example, LC/MS analysis was used to identify fluoroacetate (B1212596) as the primary in vivo metabolite for the 2-nitroimidazole (B3424786) derivatives NEFA and NEFT. nih.gov In confirmatory analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. usda.gov The confirmation of an analyte's identity is based on matching the retention time and the relative abundance of daughter ions with those of a known reference standard. usda.gov
The purity of nitroimidazole compounds can also be determined using the mass balance method, which involves identifying and quantifying all impurities. nih.gov Certified reference materials (CRMs) for various nitroimidazoles have been developed to ensure the accuracy and traceability of measurements in analytical laboratories. nih.gov
Interactive Data Table: HPLC Conditions for Nitroimidazole Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Agilent C18, 4.6 mm × 250 mm, 5 µm nih.gov | Phenomenex RP-18, 150 x 4.6mm, 3µm usda.gov | Pentafluorophenylpropyl-bonded silica, 150x2.0 mm, 3 µm nih.gov |
| Mobile Phase | Water (0.1% TFA) / Acetonitrile nih.gov | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) usda.gov | Water (0.01% Acetic Acid) / Acetonitrile nih.gov |
| Elution Mode | Isocratic (70% A, 30% B) nih.gov | Gradient usda.gov | Gradient nih.gov |
| Flow Rate | 1 mL/min nih.gov | Not Specified | 0.2 mL/min nih.gov |
| Detection | UV (280 and 300 nm) nih.gov | MS/MS (Electrospray Ionization) usda.gov | MS/MS nih.gov |
Spectroscopic Methods (e.g., NMR) for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and characterization of nitroimidazole derivatives, including this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.
¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the most common NMR methods used. In the ¹H NMR spectrum of a 2-nitroimidazole derivative, signals corresponding to the protons on the imidazole (B134444) ring and the attached side chains can be observed. nih.gov For example, the protons on the imidazole ring of a 2-nitroimidazole typically appear as doublets in the aromatic region of the spectrum. nih.gov The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide definitive evidence for the compound's structure. researchgate.net
Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton and carbon signals, further aiding in the complete assignment of the NMR spectra. swinburne.edu.auconsensus.app While detailed spectral data for this compound is not broadly published, the expected spectra can be inferred from data on analogous structures. The presence of the fluorine atom would introduce additional complexity due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. ¹⁹F NMR would also be a valuable tool for characterizing the fluorine-containing moiety of the molecule. nih.gov
Interactive Data Table: Representative NMR Data for 2-Nitroimidazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 2-(2-nitro-1H-imidazol-1-yl)ethyl 2-bromoacetate | ¹H | 7.11, 7.08 | d, d | nih.gov |
| 4.63-4.70, 4.48-4.54 | m, m | nih.gov | ||
| 3.73 | s | nih.gov | ||
| ¹³C | 166.86, 128.83, 126.76 | nih.gov | ||
| 64.14, 48.78, 24.94 | nih.gov | |||
| 4-Nitroimidazole | ¹³C | 119.4, 136.4, 144.7 | swinburne.edu.auconsensus.app | |
| ¹⁵N | 181.5, 237.4, 363.0 | swinburne.edu.auconsensus.app |
Quantitative Assays for Cellular Uptake and Bioreduction Assessment
Understanding the biological activity of this compound requires quantitative assays to measure its uptake into cells and its subsequent bioreductive metabolism, a key process for its mechanism of action in hypoxic environments. acs.org
Cellular Uptake Assays: The accumulation of nitroimidazole derivatives in cells, particularly under hypoxic versus normoxic conditions, is a critical parameter to evaluate. In vitro cellular uptake studies are often performed using cancer cell lines. researchgate.net These assays typically involve incubating the cells with the compound for various time points, followed by cell lysis and quantification of the intracellular compound concentration, often by HPLC or, for radiolabeled versions, by gamma counting. nih.gov Studies have shown that the uptake of nitroimidazole derivatives into hypoxic cancer cells can be significantly higher than into cells under normal oxygen conditions. researchgate.net For example, the hypoxic-to-normoxic uptake ratio for some ⁶⁸Ga-labeled nitroimidazoles has been shown to be as high as 8.2 in certain cell lines. researchgate.net Dye uptake assays can also be used as a simpler, indirect method to assess cell viability and, by extension, the cytotoxic effect resulting from the uptake and activation of a compound. frontiersin.org
Bioreduction Assessment: The selective activity of 2-nitroimidazoles in hypoxic tissues is due to their bioreduction by cellular nitroreductases. nih.gov The rate and extent of this reduction can be assessed using several methods. Enzymatic assays using cell homogenates or purified reductases like NADPH:cytochrome P450 reductase can quantify the rate of metabolism. nih.gov The disappearance of the parent compound or the appearance of metabolites is monitored over time, typically by HPLC. nih.gov For instance, the enzymatic reduction of the 2-nitroimidazole SR-4554 was measured in mouse liver microsomes and tumor homogenates. nih.gov
The binding of reductively activated nitroimidazoles to cellular macromolecules can be quantified to assess bioreduction. This is often done using radiolabeled compounds or compounds modified with a "click chemistry" handle, which allows for fluorescent tagging and visualization within cells. nih.gov Furthermore, the functional consequences of bioreduction, such as the inhibition of specific enzyme activities (e.g., glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or glutathione (B108866) S-transferase (GST)) or the induction of DNA damage (e.g., by measuring γH2AX formation), can be quantified to provide a comprehensive picture of the compound's biological effects following its reductive activation. nih.govnih.gov
Interactive Data Table: Methods for Bioreduction Assessment
| Assay Type | Principle | Endpoint Measured | Typical Technique(s) | Reference |
| Enzymatic Reduction | Measures the rate of compound metabolism by cellular enzymes. | Disappearance of parent compound; Appearance of metabolites. | HPLC, ¹⁹F NMR | nih.gov |
| Covalent Binding | Quantifies the binding of the reduced, reactive compound to cellular proteins. | Amount of compound bound to macromolecules. | Radiolabeling, Click Chemistry/Fluorescence Microscopy | nih.gov |
| Enzyme Activity Assay | Measures the effect of the compound on the activity of specific cellular enzymes. | Change in enzymatic activity (e.g., GAPDH, GST). | Spectrophotometric kits | nih.gov |
| DNA Damage Assay | Detects DNA damage resulting from the action of the reduced compound. | Formation of γH2AX foci. | Immunofluorescence, Western Blot | nih.gov |
Q & A
Q. Methodological
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) confirm molecular weight and purity (>95%).
- ¹H/¹⁹F NMR : Integrates fluoroethyl proton signals (δ 4.5–5.0 ppm) and fluorine coupling patterns.
- Elemental analysis : Matches experimental C/H/N/F percentages with theoretical values (e.g., C: 45.3%, H: 3.4%, N: 20.8%, F: 7.2%) .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile fluorinating agents (e.g., DAST).
- Waste disposal : Segregate halogenated waste (fluorine-containing byproducts) and neutralize nitro groups with reducing agents (e.g., Fe²⁺/EDTA) before disposal .
How does fluorination at the ethyl chain impact the biodistribution and pharmacokinetics of nitroimidazole-based hypoxia probes?
Advanced
Fluorination reduces lipophilicity, enhancing renal clearance and lowering nonspecific tissue retention. For example, [¹⁸F]DiFA (logP = 0.8) exhibits faster blood clearance (t₁/₂ = 45 min) compared to [¹⁸F]FMISO (logP = 1.4, t₁/₂ = 90 min), improving tumor-to-background contrast. Metabolite analysis via radio-TLC confirms stability against defluorination in vivo, a common issue with aliphatic fluorine bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
